methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a carboxylate ester at position 4, and an acetamide-linked 1-oxophthalazine moiety at position 2.
Properties
Molecular Formula |
C16H14N4O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-9-13(15(23)24-2)19-16(25-9)18-12(21)8-20-14(22)11-6-4-3-5-10(11)7-17-20/h3-7H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
NYRJNXFOVRFGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
This method involves the reaction of a pre-formed thiazole amine with a phthalazinone acetyl chloride derivative. The thiazole ring is first synthesized via the Hantzsch thiazole synthesis, where a ketone (e.g., methyl 3-oxobutanoate) reacts with thiourea in the presence of iodine to yield methyl 5-methyl-1,3-thiazole-4-carboxylate. The amine group at position 2 is introduced through nitration followed by reduction, producing methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate.
Subsequent acylation is achieved by reacting this intermediate with 1-oxophthalazin-2(1H)-yl acetyl chloride in dimethylformamide (DMF) under inert conditions. Triethylamine is typically employed as a base to neutralize HCl generated during the reaction. The reaction proceeds at 60–80°C for 6–8 hours, yielding the target compound with a reported purity of >95% after recrystallization.
Key Reaction Conditions:
Convergent Synthesis via Acylation
In this route, the phthalazinone and thiazole fragments are synthesized separately and coupled at a late stage. The phthalazinone moiety is prepared by cyclizing 2-carboxybenzaldehyde with hydrazine hydrate, followed by oxidation to introduce the ketone group. Concurrently, the thiazole derivative is functionalized with an amino group using methods analogous to those in Section 1.1.
The coupling step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in dichloromethane. This method avoids the need for acetyl chloride intermediates, instead activating the carboxylic acid directly. Yields range from 65% to 78%, with shorter reaction times (3–4 hours) compared to the nucleophilic substitution approach.
One-Pot Tandem Synthesis
Recent advances have explored tandem reactions to streamline synthesis. A one-pot procedure combines thiazole formation and acylation in a single reaction vessel. Methyl 3-oxobutanoate, thiourea, and 1-oxophthalazin-2(1H)-yl acetic acid are heated in DMF with phosphoryl chloride (POCl₃) as a cyclizing agent. While this method reduces purification steps, yields are moderate (55–60%) due to competing side reactions.
Optimization of Reaction Parameters
Solvent Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity in substitution reactions, whereas dichloromethane and tetrahydrofuran (THF) favor acylation. Comparative studies show DMF yields 15–20% higher product than THF in nucleophilic substitutions.
Temperature and Catalysis
Elevated temperatures (80°C) accelerate reaction kinetics but risk decomposition of the phthalazinone moiety. Catalytic additives such as 4-dimethylaminopyridine (DMAP) improve acylation yields by 10–12% through transition-state stabilization.
Purification and Characterization
Isolation Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures. The latter method achieves >99% purity for crystalline batches.
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
-
δ 8.72 (s, 1H, phthalazinone H-4)
-
δ 7.92–7.85 (m, 3H, aromatic H)
-
δ 4.12 (s, 3H, COOCH₃)
13C NMR (100 MHz, DMSO-d6):
-
δ 169.8 (C=O ester)
-
δ 164.2 (C=O amide)
-
δ 155.1 (phthalazinone C=O)
-
δ 18.3 (thiazole CH₃)
Mass Spec (ESI-TOF):
-
m/z 372.4 [M+H]+ (calculated for C₁₇H₁₆N₄O₄S)
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Oxadiazole Hybrids
Compounds such as N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine () share the thiazole core but replace the phthalazinone moiety with a 1,3,4-oxadiazole ring. These hybrids demonstrate cytotoxic activity against cancer cell lines, with potency influenced by electron-withdrawing substituents on the oxadiazole.
Key Differences :
- Oxadiazole vs. Phthalazinone: Oxadiazole derivatives exhibit higher metabolic stability but lower π-stacking capacity compared to phthalazinone-containing compounds.
- Substituent Effects : The methyl carboxylate in the target compound improves solubility relative to phenyl-substituted analogues.
Phthalazinone-Amino Acid Conjugates
describes chiral N-(2-(1-oxophthalazin-2(1H)-yl)acetyl)-α-amino acid derivatives, which replace the thiazole-carboxylate with amino acid residues. These compounds show antitumor activity against MCF7 breast cancer cells (IC₅₀ values: 10–50 μM). The target compound’s thiazole ring may confer greater rigidity and selectivity for kinase targets (e.g., EGFR or VEGFR) compared to flexible amino acid side chains .
Table 1: Comparison of Antitumor Activity
| Compound | Core Structure | IC₅₀ (MCF7) | Key Features |
|---|---|---|---|
| Target Compound | Thiazole-phthalazinone | N/A* | High rigidity, carboxylate ester |
| Phthalazinone-amino acid derivative | Phthalazinone-amino acid | 10–50 μM | Flexible side chains, chiral centers |
Thiazole Carboxylates with Antimicrobial Activity
highlights N-(4-oxo-2-thioxothiazolidin-3-yl)-2-(tetrabromo-phthalazin-2-yl)acetamide (compound XVIII), which exhibits moderate antimicrobial activity.
Table 2: Antimicrobial Activity Comparison
| Compound | Microbial Activity (Zone of Inhibition, mm) |
|---|---|
| Target Compound | Not reported |
| Thiazolidinone (XVIII) | 12–15 mm (gram-negative bacteria) |
| β-lactam derivative (XII) | 8–10 mm (gram-positive bacteria) |
Thiazole-Uranyl Complexes
reports a phthalazinone uranyl nitrate complex with cytotoxicity against HEPG-2 liver carcinoma cells (IC₅₀: 48 μg/mL). While the target compound lacks a metal center, its phthalazinone moiety may similarly interact with DNA or enzymes, albeit through non-covalent interactions rather than redox activity .
Physicochemical Properties vs. Other Thiazole Derivatives
- Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate (): The phenylethylamino group introduces basicity (pKa ≈ 8.5) absent in the target compound, altering ionization state under physiological conditions .
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | cLogP* | Solubility (mg/mL)* |
|---|---|---|---|
| Target Compound | 388.36 | 1.8 | 0.5–1.0 (DMSO) |
| Methyl trifluoromethyl thiazole | 240.21 | 2.5 | 0.1–0.5 (DMSO) |
| Phenylethylamino thiazole | 290.35 | 3.2 | <0.1 (DMSO) |
*Predicted using computational tools (e.g., ChemAxon).
Biological Activity
Methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole derivative class. Its unique structural arrangement includes a thiazole ring, a phthalazine moiety, and an acetylamino group, which suggests potential biological activity, particularly in medicinal chemistry. The molecular formula of this compound is C₁₄H₁₅N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties . The incorporation of thiazole and phthalazine structures has been linked to enhanced antibacterial and antifungal activities. Research shows that compounds with similar structures often demonstrate significant inhibition against various pathogens, making them promising candidates for drug development.
Case Studies
- Antibacterial Efficacy : In vitro studies have demonstrated that derivatives of thiazole exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death.
- Fungal Inhibition : Similar derivatives have shown antifungal activity against species like Candida albicans. The mechanism involves disruption of fungal cell wall synthesis, which is critical for fungal survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. A comparative analysis with related compounds reveals that:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Methyl 2-(acetylamino)-thiazole | Thiazole ring | Antimicrobial | Lacks phthalazine moiety |
| Phthalazine derivative | Phthalazine core | Anticancer | No thiazole structure |
| Benzothiazole derivative | Benzothiazole core | Antimicrobial | Different functional groups |
This table illustrates that while this compound incorporates elements from both thiazoles and phthalazines, it offers a distinct combination that may enhance its biological efficacy compared to other similar compounds.
The mechanism of action for this compound involves binding to specific enzymes or receptors within microbial cells. Interaction studies have focused on its binding affinity to biological targets such as enzymes involved in cell wall synthesis and metabolic pathways critical for microbial survival. Techniques such as molecular docking and enzyme inhibition assays are typically employed to elucidate these interactions.
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models.
- Mechanistic studies : Detailed investigations into the specific pathways affected by the compound.
- Derivative synthesis : Developing analogs to enhance potency and selectivity against targeted pathogens.
Q & A
Basic: What are the key considerations for synthesizing methyl 5-methyl-2-{[(1-oxophthalazin-2(1H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate?
Methodological Answer:
The synthesis involves coupling the phthalazinone-acetyl moiety to the thiazole core. A general approach includes:
Thiazole Ring Formation : React 2-aminothiazole derivatives (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate) with chloroacetyl chloride in dioxane/triethylamine to introduce the acetamido group .
Phthalazinone-Acetyl Coupling : Use a nucleophilic acyl substitution reaction, where the amino group on the thiazole reacts with a pre-synthesized 1-oxophthalazin-2-yl acetyl chloride under reflux in acetic acid with sodium acetate to form the amide bond .
Optimization : Control reaction temperature (80–100°C) and solvent polarity (acetic acid or DMF) to minimize side products. Monitor reaction progress via TLC .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
Use a multi-technique approach:
- Spectroscopy :
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (deviation <0.4%) .
Advanced: How can computational methods predict the compound’s bioactivity?
Methodological Answer:
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The phthalazinone moiety may bind to ATP pockets via π-π stacking, while the thiazole ester enhances solubility for membrane penetration .
QSAR Modeling : Correlate substituent effects (e.g., methyl groups on thiazole) with activity using descriptors like logP and polar surface area .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .
Advanced: How do solvent and catalyst choices impact yield in large-scale synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions. Acetic acid is preferred for amidation due to protonation of amines, reducing unwanted nucleophilic attacks .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation. For greener synthesis, explore enzymatic catalysts (e.g., lipases) in biphasic systems .
- Scale-Up : Transition from batch to continuous flow reactors (residence time: 30–60 min) to enhance reproducibility and yield (>85%) .
Advanced: How can conflicting spectral data for this compound be resolved?
Methodological Answer:
Contradictions in NMR or MS data often arise from:
Tautomerism : The phthalazinone moiety may exhibit keto-enol tautomerism, shifting carbonyl peaks. Use deuterated DMSO to stabilize tautomers .
Impurities : Recrystallize from ethanol/DMF (3:1) to remove by-products. Confirm purity via HPLC (≥98%) .
Dynamic Effects : Variable temperature NMR (-40°C to 25°C) can resolve overlapping signals caused by conformational flexibility .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the ester group in humid conditions. Monitor via periodic FTIR for ester C=O loss .
- Storage Conditions : Store at -20°C in amber vials under argon. Use desiccants (silica gel) to prevent moisture uptake .
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to track degradation .
Advanced: What strategies optimize regioselectivity in phthalazinone-thiazole coupling?
Methodological Answer:
- Protecting Groups : Temporarily protect the thiazole amino group with Boc (tert-butoxycarbonyl) to direct acylation to the desired site .
- Microwave Assistance : Use microwave irradiation (100 W, 120°C) to reduce reaction time (2–4 hrs vs. 12 hrs conventional) and improve regioselectivity (>90%) .
- Lewis Acids : Employ ZnCl₂ to polarize the carbonyl group, enhancing electrophilicity at the target position .
Basic: Which in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ <10 µM suggests potency) .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) with ATP-competitive inhibition analysis .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced: How does the methyl substituent on the thiazole affect electronic properties?
Methodological Answer:
- Electron-Donating Effect : The methyl group increases electron density on the thiazole ring, enhancing nucleophilicity at C2 for amidation.
- DFT Calculations : HOMO-LUMO gaps (calculated via Gaussian 09) show reduced gap (~4.2 eV vs. 5.1 eV for unmethylated analogs), suggesting improved redox activity .
- Steric Effects : Methyl groups may hinder rotation, stabilizing bioactive conformations observed in X-ray crystallography .
Advanced: What analytical techniques resolve batch-to-batch variability?
Methodological Answer:
- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) .
- DSC/TGA : Monitor melting points (180–185°C) and thermal decomposition profiles to ensure crystallinity consistency .
- NMR Fingerprinting : Compare ¹³C DEPT spectra across batches to detect subtle structural deviations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
